molecular formula C27H30O16 B12094914 Luteolin 6-C-glucoside 8-C-arabinoside

Luteolin 6-C-glucoside 8-C-arabinoside

Cat. No.: B12094914
M. Wt: 610.5 g/mol
InChI Key: ZLPSOQFIIQIIAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of luteolin 6-C-glucoside 8-C-arabinoside involves the glycosylation of luteolin with glucose and arabinose. The process typically requires the use of glycosyltransferase enzymes to facilitate the attachment of sugar moieties to the luteolin molecule . The reaction conditions often include a buffered aqueous solution with specific pH and temperature settings to optimize enzyme activity .

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods, such as microbial fermentation. Engineered strains of Escherichia coli or other microorganisms can be used to produce the compound by introducing the necessary glycosyltransferase genes . This method allows for large-scale production with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Luteolin 6-C-glucoside 8-C-arabinoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties compared to the parent compound .

Mechanism of Action

The mechanism of action of luteolin 6-C-glucoside 8-C-arabinoside involves its interaction with various molecular targets and pathways. The compound can scavenge free radicals, inhibit the activity of pro-inflammatory enzymes, and modulate signaling pathways involved in cell proliferation and apoptosis . These actions contribute to its antioxidant, anti-inflammatory, and anticancer effects.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-5-12-17(33)21(37)23(39)26(42-12)15-19(35)14-10(32)4-11(7-1-2-8(30)9(31)3-7)41-25(14)16(20(15)36)27-24(40)22(38)18(34)13(6-29)43-27/h1-4,12-13,17-18,21-24,26-31,33-40H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPSOQFIIQIIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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